![molecular formula C21H16F2N2O B3445623 1,3-bis(2-fluorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3445623.png)
1,3-bis(2-fluorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-bis(2-fluorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as FBA, and it belongs to the family of benzimidazole derivatives. FBA has shown promising results in various scientific studies and has been used as a tool for investigating different biological processes.
Mechanism of Action
The mechanism of action of FBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. FBA has been shown to inhibit the activity of the NMDA receptor, which is involved in memory and learning. FBA has also been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
FBA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). FBA has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One advantage of using FBA in lab experiments is its specificity towards certain enzymes and proteins, which allows researchers to target specific biological processes. However, FBA has also been shown to have some limitations, including its low solubility in water and its potential toxicity towards certain cell types.
Future Directions
There are several potential future directions for research involving FBA. One area of interest is the development of new compounds that are based on the structure of FBA and that have improved solubility and toxicity profiles. Another area of interest is the investigation of the role of FBA in other biological processes, such as inflammation and immune response. Finally, FBA could be used as a tool for investigating the mechanisms of action of other compounds, such as natural products and synthetic drugs.
Scientific Research Applications
FBA has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. FBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurobiology, FBA has been used to investigate the role of certain proteins in the brain, such as the NMDA receptor. FBA has also been used in drug discovery to identify new compounds that could be used as therapeutic agents.
properties
IUPAC Name |
1,3-bis[(2-fluorophenyl)methyl]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O/c22-17-9-3-1-7-15(17)13-24-19-11-5-6-12-20(19)25(21(24)26)14-16-8-2-4-10-18(16)23/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRPPPODFSJTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(2-fluoro-benzyl)-1,3-dihydro-benzoimidazol-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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